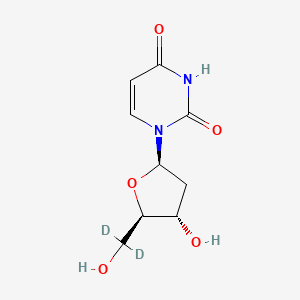

2'-Desoxiuridina-5',5''-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Deoxyuridine-5’,5’‘-d2 is a stable isotope-labeled analog of 2’-deoxyuridine, a nucleoside that is essential for DNA synthesis.

Aplicaciones Científicas De Investigación

2’-Deoxyuridine-5’,5’'-d2 has a wide range of scientific research applications:

Chemistry: Used as a labeling substrate in studies of DNA synthesis and degradation mechanisms.

Biology: Employed in cell proliferation assays and DNA replication studies.

Medicine: Utilized in the diagnosis of megaloblastic anemias due to vitamin B12 and folate deficiencies.

Industry: Applied in the development of new therapeutic agents for treating allergies, cancer, infections, and autoimmune diseases.

Mecanismo De Acción

Target of Action

2’-Deoxyuridine-5’,5’‘-d2, also known as 2’-Deoxyuridine-d2, primarily targets Uridine Phosphorylase and Thymidylate Synthase . These enzymes play crucial roles in DNA synthesis and replication. Uridine Phosphorylase is involved in the conversion of uridine to uracil, while Thymidylate Synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis .

Mode of Action

2’-Deoxyuridine-5’,5’'-d2 acts as an antimetabolite. It is converted to deoxyuridine triphosphate during DNA synthesis . This compound can replace thymidine in the enzymatic step of viral replication or “growth”. The consequent production of faulty DNA results in a pseudostructure which cannot infect or destroy tissue .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and replication. By replacing thymidine during DNA synthesis, it disrupts the normal base pairing and leads to the production of faulty DNA . This can inhibit the replication of viruses and potentially halt the growth of cancer cells .

Pharmacokinetics

It is known that the compound is converted to deoxyuridine triphosphate during dna synthesis

Result of Action

The primary result of the action of 2’-Deoxyuridine-5’,5’'-d2 is the disruption of DNA synthesis and replication. By incorporating into the DNA structure, it can inhibit the replication of viruses and potentially halt the growth of cancer cells . This can lead to the death of the infected or cancerous cells.

Análisis Bioquímico

Biochemical Properties

2’-Deoxyuridine-5’,5’‘-d2 interacts with various enzymes and proteins in biochemical reactions. It is a substrate for enzymes like uridine phosphorylase and thymidylate synthase . The nature of these interactions involves the conversion of 2’-Deoxyuridine-5’,5’'-d2 to deoxyuridine triphosphate during DNA synthesis .

Cellular Effects

2’-Deoxyuridine-5’,5’'-d2 has significant effects on various types of cells and cellular processes. It influences cell function by being incorporated into DNA during replication . This incorporation can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Deoxyuridine-5’,5’'-d2 involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process involves binding interactions with biomolecules, activation of enzymes like uridine phosphorylase and thymidylate synthase, and changes in gene expression .

Metabolic Pathways

2’-Deoxyuridine-5’,5’'-d2 is involved in pyrimidine metabolism . It interacts with enzymes like uridine phosphorylase and thymidylate synthase

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine-5’,5’‘-d2 typically involves the incorporation of deuterium atoms at specific positions in the 2’-deoxyuridine molecule. One common method is the metal–halogen exchange reaction of 5-iodo-2’-deoxyuridine sodium salt . This reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of 2’-Deoxyuridine-5’,5’'-d2 involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the preparation of stock solutions, purification, and quality control to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Deoxyuridine-5’,5’'-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in the molecule.

Substitution: Halogenation and other substitution reactions are common, leading to the formation of various analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or iodine.

Major Products Formed: The major products formed from these reactions include halogenated derivatives like 5-iodo-2’-deoxyuridine, which have significant biological and chemical applications .

Comparación Con Compuestos Similares

5-Iodo-2’-deoxyuridine (IUdR): A thymidine analog used in cancer treatment and antiviral therapy.

5-Bromo-2’-deoxyuridine (BrdU): Used in cell proliferation assays and DNA labeling.

5-Fluoro-2’-deoxyuridine (FUdR): Employed in cancer research and treatment.

Uniqueness: 2’-Deoxyuridine-5’,5’'-d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This property makes it particularly valuable in studies requiring detailed molecular analysis and quantification.

Propiedades

IUPAC Name |

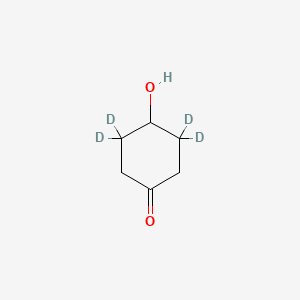

1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-YNJVSGIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one](/img/structure/B583511.png)

![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/new.no-structure.jpg)

![Oxireno[F]isoquinoline](/img/structure/B583516.png)